3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Cross-Coupling Synthetic Intermediate

3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1698332-36-3) is a heterocyclic small molecule belonging to the tetrahydropyrazolo[1,5-a]pyrimidine scaffold. It is characterized by a bromine atom at the 3-position and an isopropyl group at the 7-position on a partially saturated pyrimidine ring.

Molecular Formula C9H14BrN3
Molecular Weight 244.13 g/mol
Cat. No. B13086996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC9H14BrN3
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCC(C)C1CCNC2=C(C=NN12)Br
InChIInChI=1S/C9H14BrN3/c1-6(2)8-3-4-11-9-7(10)5-12-13(8)9/h5-6,8,11H,3-4H2,1-2H3
InChIKeyOYHOKZHJCLQIQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Core Structural and Chemical Identity


3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1698332-36-3) is a heterocyclic small molecule belonging to the tetrahydropyrazolo[1,5-a]pyrimidine scaffold . It is characterized by a bromine atom at the 3-position and an isopropyl group at the 7-position on a partially saturated pyrimidine ring . The compound has a molecular formula of C9H14BrN3 and a molecular weight of 244.13 g/mol . It is primarily cataloged as a research chemical and synthetic intermediate by various chemical suppliers .

Procurement Risks of Substituting 3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


For targeted research, generic substitution within the tetrahydropyrazolo[1,5-a]pyrimidine class is inadvisable. The compound's specific substitution pattern—a bromine at C3 and an isopropyl at C7—uniquely dictates its reactivity, steric environment, and potential biological interactions. The C3 bromine is a critical vector for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or amino groups, a functionality absent in C3-unsubstituted or C3-nitrile analogs [1]. The C7 isopropyl group confers a specific steric and lipophilic profile that influences target binding, which would be fundamentally altered by smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl groups. Consequently, replacing this compound without rigorous validation risks synthetic failure or generating analogs with divergent biological profiles, ultimately compromising project timelines and data integrity .

Data Gap Analysis: Quantitative Differentiation Evidence for 3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Synthetic Utility: C3 Bromine as a Cross-Coupling Handle vs. C3-Hydroxy or C3-Amino Analogs

The primary evidence-supported differentiator for this compound is the presence of a bromine atom at the 3-position, a well-established synthetic handle for transition metal-catalyzed cross-coupling reactions. This enables direct introduction of diverse aryl, heteroaryl, or amino groups, a versatility not shared by non-halogenated or alternative halo-substituted analogs [1]. However, quantitative comparative kinetic data (e.g., reaction rates, yield comparisons, or Pd-loading requirements) between the 3-bromo, 3-chloro, and 3-iodo derivatives of this specific 7-isopropyl scaffold are not available in the public domain. The claim of superior reactivity is a class-level inference based on general principles of organohalide reactivity (C-Br vs C-Cl) [2]. The absence of direct, head-to-head experimental data prevents a quantitative ranking.

Medicinal Chemistry Cross-Coupling Synthetic Intermediate

Lipophilicity Modulation: C7 Isopropyl vs. Methyl or Ethyl Analogs

The isopropyl group at C7 is predicted to increase the compound's lipophilicity (e.g., calculated logP) and steric bulk relative to the C7-methyl or C7-ethyl analogs. This can enhance membrane permeability or alter target protein interactions. However, specific experimental logP, logD, or solubility measurements for this exact compound are absent from primary literature . Computationally predicted values exist but lack experimental validation. Thus, any differentiation is purely theoretical and cannot be quantitatively verified.

ADME Drug Design Physicochemical Properties

Kinase Selectivity Profile: Comparison to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (Zanubrutinib Core)

The 3-bromo-7-isopropyl fragment is structurally analogous to the core of the BTK inhibitor zanubrutinib, which features a 3-carbonitrile [1]. No data was found comparing the kinase inhibition profile or cellular potency of the 3-bromo intermediate to the 3-carbonitrile final drug scaffold, or to other 3-substituted analogs. The difference is entirely chemical, not biological.

Kinase Inhibition BTK Structure-Activity Relationship

Informed Application Scenarios for 3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Despite Data Scarcity


Exploratory Medicinal Chemistry: Scaffold Diversification via C3 Derivatization

Given the confirmed presence of a reactive C3 bromine handle, the most defensible use case is as a starting material for parallel synthesis of C3-aryl or C3-amino libraries . The goal would be to systematically probe structure-activity relationships (SAR) at this vector. However, this scenario is contingent on establishing the compound's synthetic productivity and cost-effectiveness relative to alternative halogenated or borylated analogs through internal experimentation. This is not a use case based on externally validated superiority, but on the chemical necessity of a halogen atom for cross-coupling.

Internal Reference Standard for Analytical Method Development

Due to its well-defined structure and available physical data (molecular weight, formula) from reputable databases , this compound can serve as a negative control or internal standard in HPLC, LC-MS, or NMR method development for projects involving the tetrahydropyrazolo[1,5-a]pyrimidine scaffold. Its utility here is based on purity and structural confirmation, not biological activity.

Chemical Biology Probe Synthesis: C3-Linker Attachment Point

The C3-bromine can be exploited for sequential functionalization, first installing a reactive handle (e.g., amine via Buchwald coupling) and then conjugating a biotin tag or fluorophore. This application is only viable after validating that the C7-isopropyl group does not interfere with the desired biochemical interaction, else a different scaffold attachment point may be needed.

Quote Request

Request a Quote for 3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.